
5-Bromooxazole-4-carboxylic acid CAS number
and identification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Bromooxazole-4-carboxylic acid

Cat. No.: B1441260 Get Quote

In-Depth Technical Guide: 5-Bromooxazole-4-
carboxylic acid
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 5-Bromooxazole-4-carboxylic
acid, a halogenated heterocyclic compound of interest in medicinal chemistry and drug

discovery. Due to its novelty, direct experimental data for this specific molecule is limited.

Therefore, this document compiles information on its identification, physicochemical properties,

a proposed synthesis protocol, and potential biological significance based on data from closely

related analogues and established synthetic methodologies. The content is structured to serve

as a valuable resource for researchers investigating novel oxazole derivatives for therapeutic

applications.

Compound Identification
As of the latest literature review, a specific CAS number for 5-Bromooxazole-4-carboxylic
acid has not been officially assigned. For reference, the regioisomer, 4-Bromooxazole-5-

carboxylic acid, is registered under CAS Number 1934983-15-9. The identification details for

the target compound are provided below, with some properties predicted based on

computational models and data from analogous compounds.
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Identifier Value Source

Compound Name
5-Bromooxazole-4-carboxylic

acid
IUPAC Nomenclature

CAS Number Not Assigned -

Molecular Formula C₄H₂BrNO₃ Calculated

Molecular Weight 191.97 g/mol Calculated

Canonical SMILES C1=C(C(=O)O)C(=O)N=C1Br Predicted

InChI Key Predicted Predicted

Physicochemical Properties
The physicochemical properties of 5-Bromooxazole-4-carboxylic acid are crucial for its

handling, formulation, and pharmacokinetic profiling. The following table summarizes key

predicted and extrapolated data.

Property Predicted Value Notes

Melting Point >200 °C (with decomposition)
Based on similar heterocyclic

carboxylic acids.

Boiling Point Not available

Likely to decompose before

boiling at atmospheric

pressure.

Solubility

Sparingly soluble in water;

Soluble in DMSO, DMF, and

methanol.

Typical for small polar organic

acids.

pKa 2.5 - 3.5

Estimated based on the

electron-withdrawing effects of

the oxazole ring and bromine

atom.

LogP 1.0 - 1.5
Predicted, indicating moderate

lipophilicity.
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Proposed Synthesis
A specific, peer-reviewed synthesis protocol for 5-Bromooxazole-4-carboxylic acid is not

currently available in the public domain. However, based on established methods for the

synthesis of substituted oxazoles and their subsequent halogenation, a plausible two-step

synthetic route is proposed. This involves the formation of an oxazole-4-carboxylic acid

precursor, followed by regioselective bromination at the C5 position.

Experimental Workflow
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Step 1: Oxazole Ring Formation

Step 2: Hydrolysis

Step 3: Regioselective Bromination

Ethyl Isocyanoacetate

Base (e.g., DBU)
in Solvent (e.g., CH3CN)

Reactant

Ethyl Glyoxalate

Reactant

Ethyl Oxazole-4-carboxylate

Product

Ethyl Oxazole-4-carboxylate
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Reactant
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Product
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Caption: Proposed synthetic workflow for 5-Bromooxazole-4-carboxylic acid.
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Detailed Experimental Protocols
Step 1: Synthesis of Ethyl Oxazole-4-carboxylate

This step is based on the condensation reaction between an isocyanoacetate and a glyoxalate

derivative.

To a solution of ethyl isocyanoacetate (1.0 eq) and ethyl glyoxalate (1.1 eq) in anhydrous

acetonitrile (0.5 M) at 0 °C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of ammonium

chloride.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford ethyl oxazole-4-

carboxylate.

Step 2: Hydrolysis to Oxazole-4-carboxylic acid

Dissolve ethyl oxazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and

water (2:1 v/v).

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

Monitor the hydrolysis by TLC.

Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1 M

hydrochloric acid.

Extract the product with ethyl acetate (3 x volumes).
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Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to

yield oxazole-4-carboxylic acid.

Step 3: Bromination to 5-Bromooxazole-4-carboxylic acid

This protocol is adapted from procedures for the bromination of electron-rich heterocyclic

systems.

Dissolve oxazole-4-carboxylic acid (1.0 eq) in glacial acetic acid (0.2 M).

Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.

After completion, cool the mixture to room temperature and pour it into ice-water.

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to

obtain 5-Bromooxazole-4-carboxylic acid.

Spectroscopic Identification (Predicted)
The following table summarizes the predicted spectroscopic data for 5-Bromooxazole-4-
carboxylic acid, which is essential for its characterization.

Technique Predicted Data

¹H NMR (400 MHz, DMSO-d₆)
δ 13.5-12.0 (br s, 1H, COOH), 8.5-8.3 (s, 1H,

oxazole C2-H).

¹³C NMR (100 MHz, DMSO-d₆)
δ 165-160 (C=O), 150-145 (oxazole C2), 140-

135 (oxazole C4), 110-105 (oxazole C5-Br).

IR (KBr, cm⁻¹)

3300-2500 (br, O-H stretch), 1720-1690 (C=O

stretch), 1600-1550 (C=N stretch), 1100-1000

(C-O stretch).

Mass Spectrometry (ESI-)
m/z 190, 192 [M-H]⁻ (in a 1:1 ratio due to

bromine isotopes).
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Potential Biological Activity and Signaling Pathways
While 5-Bromooxazole-4-carboxylic acid has not been extensively studied, the oxazole

scaffold is a well-established pharmacophore in drug discovery. Derivatives of oxazole have

been reported to exhibit a wide range of biological activities, including anticancer, anti-

inflammatory, and antimicrobial properties.

Potential Signaling Pathways of Interest
Based on the activities of structurally related oxazole derivatives, 5-Bromooxazole-4-
carboxylic acid could potentially modulate the following signaling pathways:

STAT3 Signaling Pathway: Some oxazole-containing compounds have been shown to inhibit

the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often

hyperactivated in cancer cells, leading to uncontrolled cell proliferation and survival.

AMPK Signaling Pathway: Certain oxazole derivatives have been investigated as

hypoglycemic agents that may exert their effects through the activation of the AMP-activated

protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.

Tubulin Polymerization: The oxazole moiety is present in some compounds that act as

microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis in cancer cells.

Potential Cellular Targets of Oxazole Derivatives

STAT3

Cell Proliferation
& Survival

AMPK

Metabolic Regulation

Microtubules

Cell Division

5-Bromooxazole-4-
carboxylic acid

Inhibition Activation Disruption
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Caption: Potential signaling pathways modulated by oxazole derivatives.

Conclusion
5-Bromooxazole-4-carboxylic acid represents an intriguing, yet underexplored, chemical

entity. This technical guide provides a foundational understanding of its identity, predicted

properties, and a viable synthetic strategy. The potential for this molecule to interact with key

biological pathways, as suggested by the activities of related oxazole compounds, warrants

further investigation by researchers in drug discovery and medicinal chemistry. The information

presented herein is intended to facilitate and inspire future research into this and similar novel

heterocyclic compounds.

To cite this document: BenchChem. [5-Bromooxazole-4-carboxylic acid CAS number and
identification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1441260#5-bromooxazole-4-carboxylic-acid-cas-
number-and-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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